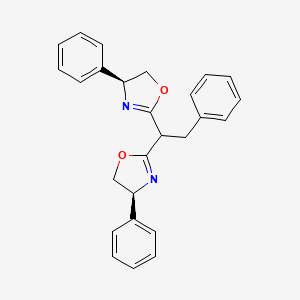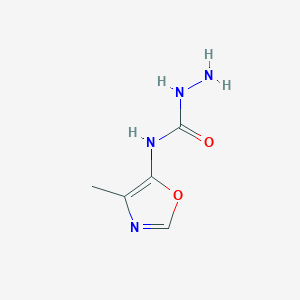
(4S,4'S)-2,2'-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by a phenylethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Coupling Reaction: The two oxazole units are then coupled via a phenylethane linker. This step often requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole rings or the phenylethane backbone.
Substitution: Substitution reactions can introduce new functional groups into the oxazole rings or the phenylethane linker.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxazole derivatives with carbonyl groups.
Reduction: Formation of reduced oxazole rings or modified phenylethane backbones.
Substitution: Introduction of new functional groups such as halides, amines, or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a chiral ligand or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity. It can be used in the design of chiral drugs or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can serve as a scaffold for the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
Industrially, (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used in the production of advanced materials, such as polymers with specific chiral properties or as intermediates in the synthesis of complex molecules.
Wirkmechanismus
The mechanism by which (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,4’R)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): The enantiomer of the compound, differing in the spatial arrangement of atoms.
2,2’-(2-Phenylethane-1,1-diyl)bis(4,5-dihydrooxazole): A similar compound lacking the phenyl groups on the oxazole rings.
Uniqueness
(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of phenyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring high stereoselectivity and specific molecular interactions.
Eigenschaften
Molekularformel |
C26H24N2O2 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(4S)-4-phenyl-2-[2-phenyl-1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H24N2O2/c1-4-10-19(11-5-1)16-22(25-27-23(17-29-25)20-12-6-2-7-13-20)26-28-24(18-30-26)21-14-8-3-9-15-21/h1-15,22-24H,16-18H2/t23-,24-/m1/s1 |
InChI-Schlüssel |
KOUOFWFPCZWWOF-DNQXCXABSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)

![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)


![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)



